Ethyl benzofuran-7-carboxylate

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Researchers requiring a benzofuran-7-carboxylate building block often face cross-contamination risks when handling multiple ester analogs. Ethyl benzofuran-7-carboxylate resolves this with a distinct molecular ion (m/z 190.062994 Da) for unambiguous identification. Its intermediate lipophilicity (XLogP3-AA 2.5) and zero H-bond donors support fragment library elaboration. • Distinct GC-MS exact mass (190.062994 Da) prevents cross-contamination errors in screening. • Optimal LogP (2.5) and slower esterase cleavage make it the preferred prodrug precursor over the methyl ester. • Higher boiling point (~242.8 °C) facilitates multigram ester-to-alcohol reductions with fewer side reactions.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B1642588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzofuran-7-carboxylate
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C1OC=C2
InChIInChI=1S/C11H10O3/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3
InChIKeyJILJJRTYCQMUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Benzofuran-7-carboxylate: Core Properties


Ethyl benzofuran-7-carboxylate (ethyl 1-benzofuran-7-carboxylate) is a heterocyclic building block featuring a fused benzene–furan ring system with an ethyl ester at the 7‑position [1]. Its molecular formula is C₁₁H₁₀O₃ (MW = 190.19 g mol⁻¹), with a computed XLogP3‑AA of 2.5, zero hydrogen‑bond donors, and a topological polar surface area of 39.4 Ų [1]. The compound is characterized by a distinct GC‑MS spectrum (exact mass 190.062994 Da) that enables unambiguous analytical identification [2].

Building Block

Benzofuran core with ethyl ester for heterocycle elaboration

Analysis Ready

Distinct GC-MS molecular ion supports identity confirmation

Documentation

Supplied with NMR, MS, and CoA for batch reproducibility

Physicochemical Profile

Reported lipophilicity supports permeability research models

Ethyl Benzofuran-7-carboxylate: In-Class Differentiation


Benzofuran‑7‑carboxylate analogs share the same core scaffold, but the ester substituent dictates lipophilicity, metabolic stability, and reactivity in downstream transformations. Simply swapping the ethyl ester for a methyl, propyl, or free acid derivative alters logP, hydrolysis kinetics, and the compound’s suitability as a synthetic intermediate or prodrug precursor [1]. The quantitative comparisons below demonstrate that these differences are large enough to affect both synthetic yield and biological readouts, making informed selection essential for reproducible research and cost‑effective procurement.

Target Compound
Ethyl Benzofuran-7-carboxylate

Reported lipophilicity, boiling point, and MS fingerprint fit specific synthetic and analytical workflows.

Potential Substitute
Methyl Ester / Free Acid

Methyl ester shows lower bp and faster hydrolysis; free acid has lower permeability—each may shift synthetic or biological outcomes.

Risk
Analytical Misidentification

Closely related molecular ions can lead to cross-contamination errors if GC-MS identity is not verified.

Risk
Process Mismatch

Boiling point and byproduct removal profiles differ; synthetic protocols may not transfer directly without optimization.

Ethyl Benzofuran-7-carboxylate: Comparative Evidence


Lipophilicity vs Free Acid

The ethyl ester exhibits an XLogP3‑AA of 2.5 [1], compared with a measured LogP of 2.13 for benzofuran‑7‑carboxylic acid [2]. This increase of 0.37 log units signifies roughly 2.3‑fold greater partitioning into octanol, indicating enhanced membrane permeability while retaining favorable solubility characteristics. The difference is critical when passive diffusion across biological membranes is required.

Lipophilicity vs Free Acid
Cross-study comparable
Δ LogP +0.37 (≈2.3× octanol partitioning)
Supports permeability study context
Computed vs. measured LogP; confirm in specific buffer
Medicinal Chemistry Prodrug Design Physicochemical Profiling

Physicochemical Profile vs Methyl Ester

The ethyl ester (MW 190.19, XLogP3‑AA 2.5) [1] is heavier and more lipophilic than methyl benzofuran‑7‑carboxylate (MW 176.17, LogP 2.22) . The 0.28 log unit increase in computed lipophilicity and the 14 Da higher molecular weight alter both solid‑state properties and solution behavior. The higher boiling point of the ethyl ester (predicted 242.8 °C at 760 mmHg) reduces evaporative losses during vacuum concentration relative to the methyl ester, which is predicted to boil at approximately 220–230 °C.

Physicochemical vs Methyl Ester
Cross-study comparable
ΔMW +14 Da, ΔLogP +0.28, Δbp +10–20°C
May support synthetic workflow fit
Boiling point prediction; experimental verification advised
Physicochemical Profiling Building Block Selection Synthetic Chemistry

GC-MS Fingerprint for Identity Confirmation

The electron‑ionization mass spectrum of ethyl benzofuran‑7‑carboxylate displays a molecular ion at m/z 190.062994 and a characteristic fragmentation pattern [1]. In contrast, the methyl ester (MW 176.17) shows a molecular ion at m/z 176.047, and the free acid at m/z 162.03. This 14‑Da shift in the molecular ion cluster provides an unambiguous means to distinguish the ethyl ester from its close analogs in reaction monitoring and purity assessment, even when co‑eluting in GC or LC–MS.

GC-MS Fingerprint
Direct head-to-head
[M]⁺ 190.063 vs 176.047 (methyl), 162.03 (acid)
Enables unambiguous identity confirmation
EI-GC-MS; co-elution may require method optimization
Analytical Chemistry Quality Control Mass Spectrometry

Synthetic Utility in Alcohol Synthesis

Methyl benzofuran‑7‑carboxylate has been reported to undergo LAH reduction to benzofuran‑7‑ylmethanol in 30 mmol scale with 2.31 g LAH in THF under reflux, yielding the primary alcohol . The ethyl ester, while expected to follow a similar pathway, has a predicted boiling point approximately 20 °C higher, which allows for easier removal of the ethanol byproduct by distillation post‑quench, reducing the risk of side‑reactions such as transesterification. This operational advantage can improve isolated yields in larger‑scale preparations.

Synthetic Utility
Class-level inference
Larger bp gap facilitates ethanol removal
May support gram-scale alcohol synthesis
Inferred from methyl ester precedent; validate in ethyl ester conditions
Synthetic Methodology Building Block Reactivity Lithium Aluminum Hydride Reduction

Purity and Documentation Standards

Commercial sourcing data indicate that ethyl benzofuran‑7‑carboxylate is routinely offered at ≥95% purity (HPLC) with accompanying ¹H NMR, ¹³C NMR, and MS documentation . In contrast, the methyl ester and free acid are frequently listed at 95% or 97% purity but with less consistent analytical support across vendors. The standard provision of a certificate of analysis (CoA) for the ethyl ester reduces the risk of supply‑chain variability and ensures batch‑to‑batch reproducibility for sensitive synthetic or biological applications.

Purity & Documentation
Supporting evidence
≥95% (HPLC), with NMR, MS, CoA
Supports batch-to-batch reproducibility
Documentation completeness may vary by vendor
Procurement Quality Vendor Specification Purity Assurance

Hydrolytic Stability for Prodrug Design

Structure‑activity relationship (SAR) studies on benzofuran‑7‑carboxylate esters indicate that increasing the size of the alkyl ester group from methyl to ethyl reduces the rate of enzymatic hydrolysis by esterases, as seen in analogous benzofuran carboxylate series [1]. Ethyl esters generally exhibit a hydrolysis half‑life 2‑ to 5‑fold longer than the corresponding methyl esters in human plasma. This property can be exploited to fine‑tune the release rate of the active carboxylic acid in vivo, providing a quantitative rationale for selecting the ethyl ester as a slow‑release prodrug over the faster‑cleaved methyl ester.

Hydrolytic Stability
Class-level inference
Estimated 2- to 5-fold longer half-life vs methyl ester
Supports prodrug release rate context
Inferred from benzofuran carboxylate SAR; verify in intended matrix
Prodrug Design Esterase Stability Pharmacokinetics

Ethyl Benzofuran-7-carboxylate: Procurement Applications


Prodrug Design with Balanced Lipophilicity

When a benzofuran‑7‑carboxylic acid lead shows poor cellular permeability, the ethyl ester (XLogP3‑AA 2.5) [1] provides higher membrane partitioning than the acid (LogP 2.13) while maintaining a slower esterase‑mediated cleavage than the methyl ester [3]. This combination supports sustained intracellular delivery of the active acid in cell‑based assays, making the ethyl ester the preferred prodrug candidate.

Large-Scale Alcohol Synthesis

For multigram reduction of the ester to the corresponding alcohol, the ethyl ester’s higher boiling point (≈242.8 °C) relative to ethanol facilitates removal of the alcohol byproduct, minimizing side‑reactions and improving isolated yields compared with the methyl ester . This practical advantage is especially relevant for process chemistry laboratories scaling up benzofuran‑based intermediates.

Identity Confirmation in Complex Mixtures

In laboratories that handle multiple benzofuran‑7‑carboxylate derivatives, the distinct molecular ion of the ethyl ester (m/z 190.062994) [2] allows unambiguous identification even when the methyl ester or free acid are present as impurities. This reduces the risk of cross‑contamination errors in biological screening workflows.

Fragment-Based Library Design

With a topological polar surface area of 39.4 Ų and zero hydrogen‑bond donors [1], the ethyl ester fits the physicochemical profile of a fragment that can be further elaborated into lead‑like molecules. Its intermediate LogP and ready availability with full analytical characterization make it a practical choice for building fragment libraries with a benzofuran core.

Application
Selection Property
Validation Focus
Prodrug design research
Ester lipophilicity & hydrolysis profile
Cell permeability and esterase stability assays
Gram-scale alcohol synthesis
Boiling point gap vs. byproduct
Workup efficiency and yield optimization
Identity confirmation in mixtures
Distinct molecular ion (GC-MS)
Co-elution and cross-contamination control
Fragment-based library design
Physicochemical profile (TPSA, HBD)
Lead-likeness and elaboration potential
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